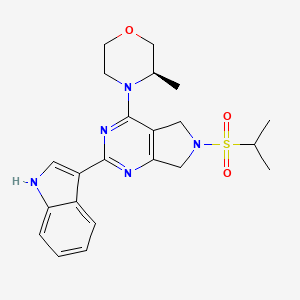

Atr-IN-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H27N5O3S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(3R)-4-[2-(1H-indol-3-yl)-6-propan-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-yl]-3-methylmorpholine |

InChI |

InChI=1S/C22H27N5O3S/c1-14(2)31(28,29)26-11-18-20(12-26)24-21(17-10-23-19-7-5-4-6-16(17)19)25-22(18)27-8-9-30-13-15(27)3/h4-7,10,14-15,23H,8-9,11-13H2,1-3H3/t15-/m1/s1 |

InChI Key |

DLXAYOXMPQUZEL-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of Atr-IN-12 in DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity. In response to DNA damage, particularly replication stress, ATR activates downstream pathways to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair. Due to the reliance of many cancer cells on the ATR pathway for survival, its inhibition represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Atr-IN-12, a potent and specific inhibitor of ATR kinase. We will explore its mechanism of action, its impact on the ATR-CHK1 signaling cascade, and the cellular consequences of ATR inhibition. Furthermore, this document includes a summary of quantitative data and detailed protocols for key experimental assays used to characterize the effects of this compound.

The ATR Kinase Signaling Pathway: A Guardian of the Genome

The DNA Damage Response is primarily orchestrated by two distinct kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways.[1] While ATM responds mainly to DNA double-strand breaks (DSBs), ATR is activated by a wider range of DNA damage, most notably the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][3][4] This ssDNA structure is a common intermediate at stalled replication forks or during the processing of other DNA lesions.[2]

Upon recruitment to sites of DNA damage, the kinase activity of ATR is stimulated.[4] A key downstream effector of ATR is the serine/threonine kinase CHK1.[5] ATR directly phosphorylates CHK1 on critical residues, Serine 317 and Serine 345, leading to its full activation.[6][7] Activated CHK1 then targets a range of substrates, including the CDC25 family of phosphatases (CDC25A, B, and C).[4][8] Phosphorylation by CHK1 marks CDC25 phosphatases for degradation or inactivation, which in turn prevents the activation of cyclin-dependent kinases (CDKs).[5] This cascade ultimately leads to cell cycle arrest, predominantly at the G2/M checkpoint, providing a crucial window for DNA repair and preventing the propagation of damaged genetic material.[5][9] Beyond checkpoint control, the ATR-CHK1 pathway is also essential for stabilizing replication forks, suppressing the firing of new replication origins, and facilitating DNA repair processes like homologous recombination.[5][8][10]

This compound: A Potent ATR Kinase Inhibitor

This compound is a potent small molecule inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[11] Biochemical assays have demonstrated its high potency, positioning it as a valuable tool for preclinical research and a promising lead compound for drug discovery programs targeting the ATR pathway.[11][12] Its primary mechanism of action is the direct inhibition of the catalytic activity of the ATR kinase.

Mechanism of Action: Disruption of the ATR-CHK1 Signaling Cascade

By inhibiting ATR kinase activity, this compound effectively blocks the downstream signaling cascade. The most critical and immediate consequence is the prevention of CHK1 phosphorylation at Serine 317 and 345.[7][11] Without this activating phosphorylation, CHK1 remains inert and is unable to regulate its targets, including the CDC25 phosphatases.[5] This disruption breaks the signaling link between DNA damage detection and cell cycle machinery. As a result, CDC25 phosphatases remain active, leading to the activation of CDKs and forcing cells to bypass the G2/M checkpoint, even in the presence of significant DNA damage.[5][9] This premature entry into mitosis with an unstable genome often leads to a form of cell death known as mitotic catastrophe.

Cellular Consequences of ATR Inhibition by this compound

The disruption of the ATR pathway by this compound leads to several critical cellular outcomes:

-

Abrogation of Cell Cycle Checkpoints: As described, the primary effect is the overriding of the G2/M checkpoint.[9] This is particularly detrimental to cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore heavily reliant on the G2 checkpoint for survival after DNA damage.[9]

-

Increased Replication Stress: ATR signaling helps to control the firing of replication origins to prevent the exhaustion of nucleotide pools and the accumulation of ssDNA.[8][13] Inhibition of ATR can lead to uncontrolled origin firing, exacerbating replication stress and leading to replication fork collapse.[13]

-

Impaired DNA Repair: The ATR-CHK1 pathway plays a role in promoting homologous recombination (HR), a major pathway for repairing DSBs and restarting collapsed replication forks.[5][10] Inhibition of ATR can therefore impair this critical repair mechanism, leading to the accumulation of unresolved DNA damage.[10]

Quantitative Data Summary

The potency of a kinase inhibitor is a critical parameter for its use in research and development. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of its target enzyme by 50%.

| Compound | Target | IC50 Value | Reference(s) |

| This compound | ATR Kinase | 0.007 µM (7 nM) | [11][12] |

Key Experimental Methodologies

Assessing the cellular impact of an ATR inhibitor like this compound requires specific assays to measure target engagement and downstream functional consequences. Below are detailed protocols for two fundamental experiments.

Western Blotting for CHK1 Phosphorylation

This assay directly measures the inhibition of ATR kinase activity in cells by quantifying the phosphorylation of its primary substrate, CHK1, at Serine 345. A reduction in the p-CHK1 (S345) signal upon treatment with this compound indicates successful target engagement.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, U2OS) to achieve 70-80% confluency. Treat cells with a DNA damaging agent (e.g., Hydroxyurea at 2mM for 4 hours or UV irradiation) to activate the ATR pathway, with or without pre-incubation with various concentrations of this compound.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[14] Key antibodies include:

-

Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348)[15]

-

Mouse anti-Total CHK1

-

Loading control (e.g., anti-Actin or anti-Tubulin)

-

-

Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

Cell Cycle Analysis by Flow Cytometry

This assay is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M). Treatment with this compound, especially in combination with a DNA damaging agent, is expected to cause a reduction in the G2/M population, demonstrating abrogation of the checkpoint.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells as described above. Treat with a DNA damaging agent (e.g., a low dose of cisplatin or gemcitabine for 24 hours) to induce G2 arrest, with or without the addition of this compound for the final few hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be trypsinized, combined with the supernatant, and pelleted by centrifugation (e.g., 300 x g for 5 minutes).[16]

-

Washing: Wash the cell pellet once with ice-cold PBS to remove media and trypsin.

-

Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol drop-wise to a final concentration of approximately 1x10^6 cells/mL.[17][18] Fix cells for at least 2 hours at 4°C (or overnight at -20°C).[17][19]

-

Staining: Pellet the fixed cells by centrifugation. Wash once with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[19] PI intercalates with DNA, and RNase A is essential to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.[17]

-

Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to DNA content, is measured.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[16]

Conclusion

This compound is a potent and specific inhibitor of the ATR kinase, a central component of the DNA Damage Response pathway. By blocking the phosphorylation of CHK1, this compound effectively disrupts DDR signaling, leading to the abrogation of the critical G2/M cell cycle checkpoint, an increase in replication stress, and the impairment of DNA repair. These mechanisms highlight the therapeutic potential of ATR inhibition, particularly for sensitizing cancer cells with underlying DDR defects to conventional DNA-damaging chemotherapies and radiation. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the role of this compound and other ATR inhibitors in preclinical cancer models.

References

- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 10. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ebiohippo.com [ebiohippo.com]

- 13. pnas.org [pnas.org]

- 14. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]

- 15. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Investigating the Synthetic Lethality of Atr-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically detailing the synthetic lethality and experimental protocols for Atr-IN-12 is limited. This guide provides an in-depth overview of the well-established principles of synthetic lethality induced by ATR (Ataxia Telangiectasia and Rad3-related) inhibitors, drawing upon data from extensively studied compounds of the same class. The mechanisms and experimental approaches described herein are considered broadly applicable to potent and selective ATR inhibitors like this compound.

Executive Summary

The targeting of DNA Damage Response (DDR) pathways has emerged as a promising strategy in oncology. A key concept in this field is "synthetic lethality," where the simultaneous loss of two genes or the inhibition of two proteins results in cell death, while the loss of either one alone is viable. This compound is a potent and selective inhibitor of the ATR kinase, a central regulator of the cellular response to DNA replication stress.[1] This guide explores the core principles of synthetic lethality as it pertains to ATR inhibition, providing a framework for investigating the therapeutic potential of compounds like this compound. We will delve into the molecular mechanisms, present quantitative data from analogous ATR inhibitors, detail relevant experimental protocols, and visualize key pathways and workflows.

The ATR Kinase: A Guardian of the Genome

The ATR kinase is a critical component of the DDR network, primarily activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress.[2][3][4] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][3][4] In many cancer cells, oncogene-induced replication stress leads to a heightened reliance on the ATR signaling pathway for survival, creating a therapeutic window for ATR inhibitors.

Synthetic Lethality of ATR Inhibition

The most well-documented synthetic lethal interaction with ATR inhibition occurs in the context of deficiencies in the Ataxia Telangiectasia Mutated (ATM) kinase.[5][6][7] ATM is another crucial DDR kinase that is primarily activated by DNA double-strand breaks (DSBs).[8]

The ATM-ATR Axis

In cells with functional ATM, DSBs are efficiently repaired. However, in ATM-deficient tumors, the burden of repairing DSBs and managing replication stress falls heavily on the ATR pathway.[7] Inhibition of ATR in this context leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death.[5] This selective killing of cancer cells with ATM defects, while sparing normal cells with functional ATM, is the cornerstone of the synthetic lethal approach targeting the ATR pathway.

Other Synthetic Lethal Partners

Beyond ATM deficiency, preclinical studies have identified other genetic contexts that confer sensitivity to ATR inhibitors, including:

-

Mismatch Repair (MMR) Deficiency: Cancers with deficient MMR pathways show increased reliance on ATR for survival, and ATR inhibition can induce synthetic lethality in these tumors.[9]

-

ERCC1 Deficiency: Loss of the ERCC1 endonuclease, involved in nucleotide excision repair, has been shown to be synthetically lethal with ATR pathway inhibition.[1]

-

Defects in other DDR proteins: Deficiencies in proteins such as XRCC1 have also been identified as potential synthetic lethal partners for ATR inhibitors.[1]

-

Alternative Lengthening of Telomeres (ALT): Some cancers utilize the ALT pathway for telomere maintenance, and these cells have been shown to be hypersensitive to ATR inhibition.[10]

Quantitative Analysis of ATR Inhibitor Efficacy

While specific data for this compound is not widely available, the following tables summarize representative quantitative data for other well-characterized ATR inhibitors, demonstrating their potency and synthetic lethal effects.

Table 1: In Vitro Potency of Selected ATR Inhibitors

| Inhibitor Name | Target | IC50 (nM) | Reference |

| This compound | ATR | 7 | [1] |

| AZD6738 (Ceralasertib) | ATR | 7 | [11] |

| VE-821 | ATR | 26 | MedChemExpress |

| BAY 1895344 (Elimusertib) | ATR | 7 | Selleck Chemicals |

Table 2: Synthetic Lethality of ATR Inhibitors in ATM-Deficient vs. ATM-Proficient Cells

| Cell Line | ATM Status | ATR Inhibitor | IC50 (µM) | Fold Sensitization (ATM-proficient / ATM-deficient) | Reference |

| SNU-601 | Deficient | AZD6738 | ~0.1 | \multirow{2}{}{>10} | [7] |

| SNU-484 | Proficient | AZD6738 | >1 | [7] | |

| HCT116 ATM-/- | Deficient | VE-821 | ~0.5 | \multirow{2}{}{~8} | (Representative data) |

| HCT116 WT | Proficient | VE-821 | ~4 | (Representative data) |

Experimental Protocols

Investigating the synthetic lethality of an ATR inhibitor like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and cytostatic effects of the ATR inhibitor alone and in combination with other agents in cancer cell lines with different genetic backgrounds.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., ATM-deficient and proficient isogenic pairs) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., this compound) for 72 to 120 hours.

-

Viability Assessment:

-

Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and solubilize the stain with methanol. Measure the absorbance at 570 nm.

-

Resazurin-based Assays (e.g., CellTiter-Blue): Add the resazurin reagent to the cells and incubate for 1-4 hours. Measure the fluorescence with an excitation of 560 nm and an emission of 590 nm.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Western Blotting for Pharmacodynamic Markers

Objective: To confirm the on-target activity of the ATR inhibitor by assessing the phosphorylation status of downstream targets.

Protocol:

-

Cell Lysis: Treat cells with the ATR inhibitor for a specified time (e.g., 1-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, γH2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for DNA Damage Foci

Objective: To visualize and quantify the extent of DNA damage (e.g., DSBs) in cells treated with the ATR inhibitor.

Protocol:

-

Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate and treat with the ATR inhibitor.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Immunostaining:

-

Block the cells with 1% BSA in PBST.

-

Incubate with a primary antibody against a DNA damage marker, such as γH2AX (Ser139), for 1 hour.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.

-

Image Analysis: Quantify the number and intensity of fluorescent foci per nucleus using image analysis software like ImageJ.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

Caption: ATR Signaling Pathway and Inhibition by this compound.

Caption: Synthetic Lethality of ATR Inhibition in ATM-deficient Cancer Cells.

Caption: Experimental Workflow for Investigating Synthetic Lethality.

Conclusion

The inhibition of ATR kinase represents a promising therapeutic strategy for cancers harboring specific DNA damage response deficiencies, most notably ATM mutations. While specific preclinical data for this compound is not extensively available in the public domain, its high potency suggests it would operate under the same principles of synthetic lethality as other well-studied ATR inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the potential of this compound and other novel ATR inhibitors in targeted cancer therapy. Further investigation into the specific synthetic lethal partners and resistance mechanisms of this compound will be crucial for its clinical development.

References

- 1. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ATR barrier to replication-born DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Depletion of ATR selectively sensitizes ATM-deficient human mammary epithelial cells to ionizing radiation and DNA-damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ATR Inhibitors in Apoptosis: A Technical Guide

Note: This guide focuses on the function of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in apoptosis. A search for the specific compound "Atr-IN-12" did not yield any publicly available information, suggesting it may be an internal designation, a novel compound not yet described in the literature, or a typographical error. The principles, pathways, and methodologies described herein are based on well-characterized, publicly documented ATR inhibitors and are broadly applicable to the study of this class of molecules.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that acts as a master regulator of the DNA Damage Response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[1][2][3] The role of ATR in apoptosis, or programmed cell death, is multifaceted and context-dependent. In response to DNA replication stress, the ATR-Chk1 signaling pathway is activated to halt the cell cycle, stabilize replication forks, and promote DNA repair, thereby suppressing apoptosis and promoting cell survival.[1][2] Conversely, in non-cycling cells experiencing transcription stress, ATR can adopt a pro-apoptotic function.[4]

ATR inhibitors are a class of targeted therapies that exploit the reliance of cancer cells on the ATR pathway. Many cancer cells have defects in their G1 checkpoint, making them heavily dependent on the S and G2 checkpoints, which are regulated by ATR, for survival.[5] By inhibiting ATR, these drugs can induce synthetic lethality in cancer cells with specific DNA repair defects or sensitize them to DNA-damaging agents like chemotherapy and radiation, ultimately leading to cell death through mechanisms including apoptosis and mitotic catastrophe.[5][6] This guide provides an in-depth exploration of the function of ATR inhibitors in apoptosis for researchers, scientists, and drug development professionals.

Core Mechanism of ATR in Apoptosis Regulation

ATR's involvement in apoptosis is primarily linked to its role in the DDR. Upon sensing single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA damage, ATR is activated.[1] This activation triggers a signaling cascade, most notably through the phosphorylation and activation of its downstream effector, Checkpoint Kinase 1 (Chk1).[1][6]

The ATR-Chk1 pathway has a dual role in apoptosis:

-

Anti-apoptotic Function: In the face of replication stress, activated ATR-Chk1 signaling prevents premature entry into mitosis with damaged DNA.[1] This allows time for DNA repair and prevents the catastrophic genomic instability that would otherwise trigger apoptosis. Inhibition of ATR in this context removes these protective brakes, leading to an accumulation of DNA damage and subsequent apoptotic cell death.[5]

-

Pro-apoptotic Function: In non-cycling cells, ATR can promote apoptosis in response to transcription-blocking DNA damage.[4] The precise mechanisms for this pro-death role are still under investigation but appear to be independent of p53 in some contexts.[4][7]

Beyond its kinase-dependent nuclear functions, ATR has also been reported to have a direct anti-apoptotic role at the mitochondria, independent of its kinase activity, by interacting with proteins of the Bcl-2 family.[1][7]

Quantitative Effects of ATR Inhibitors on Apoptosis

The efficacy of ATR inhibitors in inducing apoptosis, either as single agents or in combination with other therapies, is typically quantified through various in vitro assays. The data presented below are representative examples based on studies of well-characterized ATR inhibitors such as Berzosertib (M6620, formerly VX-970), Ceralasertib (AZD6738), and VE-822.

| ATR Inhibitor | Cell Line | Combination Agent | Assay | Key Findings |

| Berzosertib (M6620) | Various Cancer Cell Lines | Cisplatin | Western Blot | Increased cleavage of Caspase-3 and PARP |

| Ceralasertib (AZD6738) | Lung Cancer Cells | Radiation | Flow Cytometry (Annexin V/PI) | Significant increase in apoptotic cell population |

| VE-822 | Colorectal Cancer Cells | Irinotecan | High-Content Imaging | Dose-dependent increase in apoptotic markers |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis induction by ATR inhibitors. Below are protocols for key experiments.

Western Blot Analysis of Apoptotic Markers

This protocol is used to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with the ATR inhibitor, a DNA-damaging agent, or a combination of both for the desired time.

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane, apply chemiluminescent substrate, and visualize the protein bands using an imaging system.[4]

Flow Cytometry for Annexin V and Propidium Iodide Staining

This method quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells as described above.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Caption: ATR signaling pathway in response to DNA damage and its inhibition.

Caption: Experimental workflow for assessing apoptosis induced by ATR inhibitors.

Conclusion

ATR inhibitors represent a promising strategy in cancer therapy, primarily by abrogating critical DNA damage checkpoints and inducing synthetic lethality. Their function in promoting apoptosis is a key mechanism underlying their therapeutic potential, especially in combination with genotoxic agents. A thorough understanding of the signaling pathways, coupled with robust and quantitative experimental methodologies, is essential for the continued development and successful clinical application of this class of drugs. As research progresses, a deeper insight into the context-specific roles of ATR will further refine the strategies for its therapeutic inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Immunogenic cell death after combined treatment with radiation and ATR inhibitors is dually regulated by apoptotic caspases [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATR Plays a Direct Antiapoptotic Role at Mitochondria Which Is Regulated by Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of ATR Inhibitors with ATM Signaling

Disclaimer: Initial searches for a specific molecule designated "Atr-IN-12" did not yield any results in the available scientific literature. This guide will therefore focus on the broader, well-documented interaction between selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitors and the ATM (Ataxia Telangiectasia Mutated) signaling pathway, a topic of significant interest in cancer research and drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core interaction between ATR inhibitors and the ATM signaling cascade. The content summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological processes.

Core Interaction: ATR Inhibition and Compensatory ATM Activation

ATR and ATM are central kinases in the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions to maintain genomic integrity. While historically viewed as parallel pathways responding to different types of DNA damage—ATR to single-stranded DNA (ssDNA) at stalled replication forks and ATM to double-strand breaks (DSBs)—there is significant crosstalk between them.[1]

A key interaction that has emerged from the study of selective ATR inhibitors is the compensatory activation of the ATM pathway upon ATR inhibition. When ATR is inhibited, ongoing DNA replication under stress can lead to the collapse of replication forks, generating DSBs. These DSBs then trigger the canonical activation of the ATM-Chk2 signaling axis.[2][3] This compensatory signaling can influence cellular fate and the efficacy of ATR inhibitors, particularly in tumors with existing DDR defects. For instance, in ATM-deficient cancer cells, the loss of this compensatory pathway makes them exquisitely sensitive to ATR inhibition, a concept known as synthetic lethality.[2][3][4] Conversely, functional ATM signaling can attenuate the sensitivity to ATR inhibitors.[2][3]

Quantitative Data Presentation

The following tables summarize key quantitative data for representative ATR inhibitors, focusing on their potency, selectivity, and cellular effects related to the ATM pathway.

Table 1: Kinase Inhibitory Potency of Selected ATR Inhibitors

| Compound | Target | IC50 (nM) | Selectivity Notes |

| AZD6738 (Ceralasertib) | ATR (enzyme) | 1 | >2000-fold selective over ATM, DNA-PK, and PI3Kα[5][6] |

| ATR (cellular pChk1) | 74 | Highly selective within the PIKK family[5] | |

| Berzosertib (M6620/VX-970) | ATR (enzyme) | 0.2 | Potent and highly selective inhibitor[7] |

| ATR (cellular) | ~2 | ||

| CGK733 | ATM/ATR | ~200 | Dual inhibitor of ATM and ATR[8] |

Table 2: Cellular Effects of the ATR Inhibitor AZD6738

| Cell Line (NSCLC) | GI50 (µM) | Key Signaling Effect |

| H460 (p53-wt) | 1.05 | Dose-dependent increase in ATM S1981 phosphorylation[5] |

| H23 | 2.38 | Abrogation of cisplatin-induced Chk1 phosphorylation[5] |

| A549 (p53-wt) | >10 | Dose-dependent increase in ATM S1981 phosphorylation[5] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for assessing the interaction between ATR inhibitors and ATM signaling.

This protocol is used to detect changes in the phosphorylation status of key DDR proteins like ATM (p-ATM S1981), Chk1 (p-Chk1 S345), and the DNA damage marker γH2AX.

A. Cell Lysis and Protein Quantification [9]

-

Culture cells to the desired confluency and treat with the ATR inhibitor and/or a DNA damaging agent for the specified time.

-

Place the culture dish on ice and wash cells with ice-cold 1X Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[11]

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

-

Transfer the supernatant (protein extract) to a new, pre-cooled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

B. SDS-PAGE and Protein Transfer [11][12]

-

Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.[9]

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[11]

C. Immunoblotting [11]

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Primary antibodies of interest include: p-ATM (S1981), ATM, p-Chk1 (S345), Chk1, and γH2AX.[2]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 5 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a CCD-based imager.

This assay measures ATP levels as an indicator of cell viability to determine the growth-inhibitory (GI50) effects of a compound.[5]

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the ATR inhibitor (e.g., 0 to 30 µM).

-

Incubate the plates for the desired duration (e.g., 48 hours).

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate GI50 values by fitting the data to a non-linear regression curve.

This protocol is used to assess the effect of ATR inhibitors on cell cycle distribution, particularly S-phase accumulation and G2/M arrest.[2][13]

-

Culture and treat cells with the ATR inhibitor for the desired time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[10]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[14]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. biorxiv.org [biorxiv.org]

- 8. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

- 10. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ATR-IN-12 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling pathways that detects and repairs DNA damage to maintain genomic stability.[1] In many cancers, tumor cells exhibit increased reliance on the ATR signaling pathway for survival, making ATR an attractive target for cancer therapy.[2] this compound, by inhibiting ATR, can induce synthetic lethality in cancer cells with specific DNA repair defects and can sensitize cancer cells to DNA-damaging agents.

These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including methods for assessing cell viability, analyzing cell cycle progression, and confirming target engagement through western blotting.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ATR kinase. In response to DNA single-strand breaks or replication stress, ATR is activated and phosphorylates a number of downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[3][4] Phosphorylated Chk1 (p-Chk1) then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5] By inhibiting ATR, this compound prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, cell death, particularly in cells with high levels of replication stress or other DNA repair deficiencies.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of ATR inhibitors can vary depending on the cell line and the duration of treatment. The following table provides representative IC50 values for well-characterized ATR inhibitors in various cancer cell lines after 72 hours of treatment. These values can serve as a starting point for determining the optimal concentration range for this compound in your experiments.

| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) |

| Berzosertib (VX-970) | Cal-27 | Head and Neck Squamous Cell Carcinoma | 0.285[6][7] |

| Berzosertib (VX-970) | FaDu | Head and Neck Squamous Cell Carcinoma | 0.252[6][7] |

| Ceralasertib (AZD6738) | LoVo | Colorectal Cancer | 0.52[8] |

| Ceralasertib (AZD6738) | NCI-H1373 | Lung Cancer | 5.32[8] |

| M4344 (VX-803) | HCT116 | Colorectal Carcinoma | Potent cytotoxicity with an ED50 of 60 nM[9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

This compound

-

Human cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A common starting range is 0.01 to 30 µM.[11]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Western Blotting for p-Chk1

This protocol is to confirm the on-target activity of this compound by assessing the phosphorylation of Chk1.

Materials:

-

This compound

-

Human cancer cell lines

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[13]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[13]

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Chk1 (Ser345) overnight at 4°C.[14]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for total Chk1 and β-actin to ensure equal loading.

-

Analyze the band intensities to determine the effect of this compound on Chk1 phosphorylation.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Human cancer cell lines

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[15][16]

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.[2]

-

-

Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

-

Disclaimer

The provided protocols are intended as a guide. Optimal conditions, including cell seeding density, drug concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is recommended to perform initial optimization experiments for your specific system. The compound "this compound" is used as a placeholder; if this is an internal compound name, its specific properties may require further protocol adjustments. The provided IC50 values are for other known ATR inhibitors and should be used for guidance only.

References

- 1. researchgate.net [researchgate.net]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Application Notes and Protocols: Atr-IN-12 for Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Atr-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR) pathway, playing a key role in cell cycle arrest, DNA repair, and stabilization of replication forks.[1][2][3] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress.[3][4] Inhibition of ATR can therefore lead to synthetic lethality in cancer cells, particularly in combination with DNA damaging agents.[2][5][6] These application notes provide recommended dosage guidelines and experimental protocols for the use of this compound in various cancer cell lines.

Data Presentation

The effective concentration of this compound can vary depending on the cancer cell line and the experimental context. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes representative IC50 values for ATR inhibitors in various cancer cell lines after a 72-hour treatment period, as determined by cell viability assays such as CellTiter-Glo.

| Cancer Type | Cell Line | Representative IC50 (nM) |

| Small Cell Lung Cancer | H146 | 50 - 200 |

| Small Cell Lung Cancer | H82 | 100 - 500 |

| Small Cell Lung Cancer | DMS114 | 75 - 300 |

| Colorectal Cancer | HT-29 | 150 - 600 |

| Ovarian Cancer | IGROV-1 | 25 - 150 |

| Breast Cancer | MCF7 | 200 - 800 |

| Prostate Cancer | DU145 | 100 - 400 |

Note: These values are representative and should be used as a starting point for determining the optimal concentration for your specific cell line and experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 in your own experimental setup.

Signaling Pathway

This compound targets the ATR kinase, a key component of the DNA damage response pathway. The following diagram illustrates the simplified ATR signaling pathway and the point of inhibition by this compound.

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are general protocols for key experiments to assess the effect of this compound on cancer cell lines.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound.

References

- 1. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ATR Inhibitors as Potential Treatment for Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Atr-IN-12 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-12 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1] ATR is activated by single-stranded DNA, which can arise from various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on the ATR signaling pathway for survival. This dependency makes ATR an attractive therapeutic target, and inhibitors like this compound are valuable tools for both basic research and drug development.

This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, along with essential data on its properties, recommended concentrations for in vitro studies, and storage conditions.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇N₅O₃S | MedChemExpress |

| Molecular Weight | 441.55 g/mol | MedChemExpress |

| IC₅₀ | 0.007 µM for ATR kinase | [1] |

| Appearance | Crystalline solid | Cayman Chemical |

Recommended Stock and Working Concentrations

| Parameter | Recommendation | Notes |

| Stock Solution Concentration | 10 mM in DMSO | Based on solubility of similar ATR inhibitors.[2][3] |

| Typical Working Concentration Range | 0.1 µM - 20 µM | Dependent on cell line and experimental design. A starting concentration of 10 µM is often used in initial screenings. |

| Final DMSO Concentration in Culture | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Protocol for Preparing a 10 mM this compound Stock Solution

-

Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture. DMSO is hygroscopic and water absorption can affect compound solubility and stability.[4]

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.4155 mg of this compound (Molecular Weight = 441.55 g/mol ).

-

Dissolving in DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. Based on stability data for similar compounds, the stock solution is expected to be stable for at least 6 months at -80°C.[6]

Protocol for Preparing Working Solutions

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]

-

DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is crucial to account for any effects of the solvent on the cells.

-

Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions for extended periods.

Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Inhibition of the ATR signaling pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Quantitation of the ATR inhibitor elimusertib (BAY-1895344) in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting p-Chk1 by Western Blot Using ATR-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that collectively safeguard genomic integrity.[1][2] In response to DNA damage and replication stress, ATR activates downstream signaling cascades to initiate cell cycle arrest, promote DNA repair, and, in cases of irreparable damage, induce apoptosis. A key downstream effector of ATR is the serine/threonine-protein kinase Chk1.[1][3]

ATR-mediated phosphorylation of Chk1, primarily at serines 317 and 345, is a pivotal activation event.[1][4][5][6] This phosphorylation serves as a reliable biomarker for ATR activity. Consequently, monitoring the levels of phosphorylated Chk1 (p-Chk1) is a widely accepted method for assessing the efficacy of ATR inhibitors in preclinical and clinical research.

ATR-IN-12 is a potent and selective inhibitor of ATR kinase. This application note provides a detailed protocol for utilizing this compound in a Western blot assay to detect changes in p-Chk1 levels, thereby offering a robust method to evaluate the cellular activity of this inhibitor.

The ATR-Chk1 Signaling Pathway

Under conditions of replication stress or DNA damage, single-stranded DNA (ssDNA) regions are generated and coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex to the site of damage.[2] The recruitment and subsequent activation of ATR leads to the phosphorylation of a multitude of downstream targets, including Chk1.[1][3] The activation of Chk1 is a critical step in halting cell cycle progression, allowing time for DNA repair.[1][4][5] ATR inhibitors, such as this compound, function by competitively binding to the ATP-binding pocket of ATR, thereby preventing the phosphorylation and activation of its downstream targets, including Chk1.

Quantitative Data Summary

| Parameter | Value/Range | Reference/Note |

| This compound In Vitro IC50 (ATR Kinase) | 0.007 µM | Potent inhibitor of the isolated enzyme. |

| Reference ATRi (VE-821) Cellular IC50 for p-Chk1 | ~2.3 µM | [7] |

| Reference ATRi (Elimusertib) Treatment Concentration | 6-8 nM | [8] |

| Recommended this compound Starting Concentration Range | 0.1 - 10 µM | Based on in vitro potency and data from other ATR inhibitors. A dose-response experiment is highly recommended. |

| Recommended Treatment Time | 1 - 24 hours | Time-course experiments are recommended to determine the optimal duration for observing p-Chk1 inhibition. A 2-hour pre-treatment before inducing DNA damage is a common starting point. |

| DNA Damage Inducing Agents | Hydroxyurea (HU), UV irradiation, Cisplatin | These agents are commonly used to activate the ATR pathway and induce Chk1 phosphorylation.[9] |

Experimental Protocols

Objective: To determine the effect of this compound on Chk1 phosphorylation at Serine 345 (p-Chk1) in cultured cells using Western blot analysis.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS, or other cancer cell lines)

-

Cell culture medium and supplements

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

DNA damage-inducing agent (e.g., Hydroxyurea, Etoposide, or UV light source)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Mouse or Rabbit anti-total Chk1

-

Mouse anti-β-actin or other loading control

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Experimental Workflow:

Detailed Methodology:

1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Prepare a series of this compound dilutions in culture medium. A suggested starting range is 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle control (e.g., DMSO). c. Pre-treat the cells with the different concentrations of this compound or vehicle for a predetermined time. A 2-hour pre-treatment is a common starting point. d. Following pre-treatment, induce DNA damage. For example, add Hydroxyurea (HU) to a final concentration of 2 mM and incubate for an additional 2-4 hours. Alternatively, expose the cells to a specific dose of UV radiation and then incubate for a set recovery time (e.g., 1-2 hours). Include an untreated, undamaged control group.

2. Protein Lysate Preparation: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel until adequate separation of proteins is achieved. e. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Chk1 (Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. g. Capture the chemiluminescent signal using a Western blot imaging system. h. To ensure equal protein loading and to assess the total amount of Chk1, the membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control protein like β-actin.

Data Analysis and Interpretation

The intensity of the bands corresponding to p-Chk1 (Ser345), total Chk1, and the loading control should be quantified using densitometry software. The p-Chk1 signal should be normalized to the total Chk1 signal, which is then normalized to the loading control.

A dose-dependent decrease in the normalized p-Chk1 signal in the this compound treated samples, particularly in the presence of a DNA damaging agent, would indicate successful inhibition of ATR kinase activity by the compound. The results can be plotted as percent inhibition of p-Chk1 versus the concentration of this compound to determine the cellular IC50.

Troubleshooting

-

No or weak p-Chk1 signal: Ensure the DNA damage induction was successful. Check the activity of the primary antibody and the ECL substrate.

-

High background: Optimize the blocking conditions and antibody concentrations. Ensure adequate washing steps.

-

Inconsistent loading: Carefully perform the protein quantification and loading steps. Always normalize to a reliable loading control.

-

No inhibition by this compound: The concentration range or treatment time may need to be optimized. Verify the activity of the this compound compound.

By following this detailed protocol, researchers can effectively utilize this compound to investigate the ATR-Chk1 signaling pathway and assess the inhibitor's cellular efficacy.

References

- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Staining of Atr-IN-12 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunofluorescence (IF) analysis on cells treated with the ATR inhibitor, Atr-IN-12. The protocol outlines the necessary steps from cell culture and drug treatment to imaging and quantitative analysis, enabling researchers to effectively assess the cellular effects of ATR inhibition.

Introduction

Ataxia telangiectasia and Rad3-related (ATR) is a crucial kinase in the DNA damage response (DDR) pathway, primarily activated by single-stranded DNA (ssDNA) that forms at sites of replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3] In many cancers, the G1 checkpoint is defective, leading to an increased reliance on the S and G2 checkpoints, which are controlled by the ATR-Chk1 signaling axis.[4] This dependency makes ATR an attractive target for cancer therapy.

This compound is a potent and selective inhibitor of ATR. By inhibiting ATR's kinase activity, this compound prevents the phosphorylation of downstream targets like Chk1, leading to the abrogation of DNA damage-induced cell cycle checkpoints.[5] This protocol provides a method to visualize and quantify the effects of this compound on key cellular markers of the ATR signaling pathway using immunofluorescence. The primary endpoints of this protocol are the assessment of phosphorylated Chk1 (pChk1) and γH2AX, a marker for DNA double-strand breaks.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from immunofluorescence experiments with this compound.

Table 1: Effect of this compound on Chk1 Phosphorylation

| Treatment Group | This compound Concentration (µM) | Mean pChk1 (Ser345) Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of pChk1 Signal |

| Vehicle Control (e.g., DMSO) | 0 | 0 | ||

| This compound | 0.1 | |||

| This compound | 1 | |||

| This compound | 5 | |||

| This compound | 10 |

Table 2: Quantification of γH2AX Foci in Response to this compound and DNA Damaging Agent

| Treatment Group | This compound Concentration (µM) | DNA Damaging Agent (e.g., Hydroxyurea) | Average Number of γH2AX Foci per Cell | Standard Deviation |

| Vehicle Control | 0 | No | ||

| This compound | 5 | No | ||

| Vehicle Control | 0 | Yes | ||

| This compound | 5 | Yes |

Experimental Protocols

This section details the step-by-step methodology for the immunofluorescence analysis of cells treated with this compound.

Materials and Reagents

-

Cell line of interest (e.g., U2OS, HeLa)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

DNA damaging agent (e.g., Hydroxyurea, UV radiation)

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.3% Triton X-100 in PBS[4]

-

Blocking buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS[6]

-

Primary antibodies (diluted in blocking buffer):

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Mouse anti-γH2AX (Ser139)

-

-

Fluorophore-conjugated secondary antibodies (diluted in blocking buffer):

-

Goat anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Goat anti-mouse IgG (e.g., Alexa Fluor 594)

-

-

Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

Procedure

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of fixation.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 1-3 hours). Note: The optimal concentration and incubation time for this compound should be determined empirically for each cell line and experimental condition.[7]

-

If investigating the effect of this compound in combination with a DNA damaging agent, add the agent (e.g., hydroxyurea) for the final 1-2 hours of the this compound incubation.

-

-

Fixation:

-

Permeabilization:

-

Add the permeabilization buffer (0.3% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[4]

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-pChk1 and anti-γH2AX) to their optimal concentrations in the blocking buffer.

-

Aspirate the blocking buffer from the cells and add the diluted primary antibody solution.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies to their working concentrations in the blocking buffer.

-

Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells one final time with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope with the appropriate filters for DAPI, and the fluorophores used for the secondary antibodies.

-

For quantitative analysis of pChk1, measure the mean fluorescence intensity in the nucleus of at least 100 cells per condition.

-

For γH2AX analysis, count the number of distinct nuclear foci in at least 100 cells per condition.

-

Use image analysis software (e.g., ImageJ/Fiji) for quantification.

-

Visualizations

The following diagrams illustrate the ATR signaling pathway and the experimental workflow.

Caption: ATR Signaling Pathway and Inhibition by this compound.

References

- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 7. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATR Inhibitor Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA damage.[1][2][3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways like the ATM-p53 axis, there is a heightened reliance on the ATR pathway for survival.[3][4][5] This dependency makes ATR a compelling therapeutic target. Inhibition of ATR can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a concept known as synthetic lethality.[2]